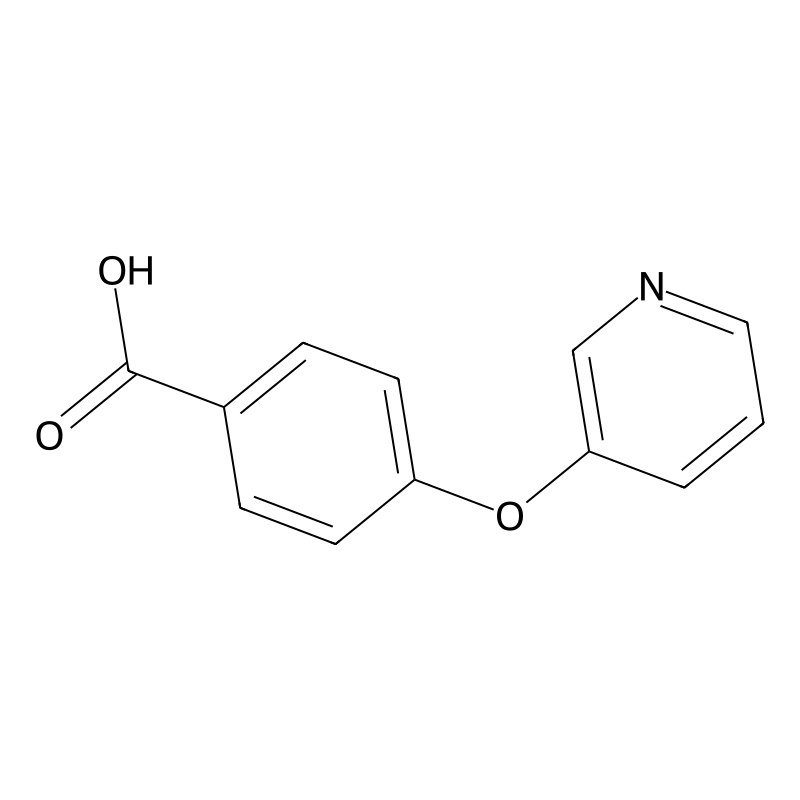

4-(Pyridin-3-yloxy)benzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Availability and Characterization: While commercial suppliers exist for 4-(pyridin-3-yloxy)benzoic acid, there is no scientific literature readily available detailing its synthesis or characterization.

- Potential Applications: Given the presence of both a carboxylic acid group and a pyridine ring, 4-(pyridin-3-yloxy)benzoic acid could hold potential for research in various fields, including:

- Medicinal Chemistry: The pyridine ring is a common pharmacophore found in many drugs. The carboxylic acid group can participate in various interactions with biological targets. Therefore, 4-(pyridin-3-yloxy)benzoic acid could be a scaffold for the development of new drugs.

- Material Science: Organic acids with aromatic rings can be used as building blocks in the design of new materials. The presence of the pyridine ring could further enhance the properties of such materials.

4-(Pyridin-3-yloxy)benzoic acid is an organic compound characterized by its unique structure, which includes a pyridine ring attached to a benzoic acid moiety through an ether linkage. Its chemical formula is C₁₂H₉NO₃, and it has a molecular weight of approximately 215.2 g/mol. This compound appears as a white crystalline solid and is soluble in polar solvents like methanol and ethanol .

- Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

- Reduction: Under specific conditions, the pyridine ring can be reduced to generate piperidine derivatives.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, particularly on the aromatic rings, allowing for the introduction of various substituents .

Common reagents for these reactions include hydrogen peroxide for oxidation and catalytic hydrogenation using palladium on carbon for reduction.

Research indicates that 4-(Pyridin-3-yloxy)benzoic acid exhibits potential biological activities. It has been investigated for its role as a ligand in biochemical assays, potentially influencing enzyme activities and receptor interactions. Notably, it has shown promise in antimicrobial and anticancer studies, suggesting its utility in medicinal chemistry .

The synthesis of 4-(Pyridin-3-yloxy)benzoic acid typically involves the following steps:

- Starting Materials: Methyl 4-(pyridin-3-yloxy)benzoate is reacted with sodium hydroxide in methanol.

- Reaction Conditions: The reaction is conducted at approximately 75°C for about one hour.

- Isolation: After completion, the reaction mixture is diluted with hydrochloric acid and extracted with ethyl acetate to isolate the desired product .

4-(Pyridin-3-yloxy)benzoic acid has several applications across various fields:

- Pharmaceuticals: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

- Chemical Research: Used as a building block in the synthesis of more complex organic molecules.

- Material Science: Explored in the development of specialty chemicals and materials such as dyes and polymers .

Studies have shown that 4-(Pyridin-3-yloxy)benzoic acid can interact with specific molecular targets, modulating their activity. Its pyridine ring may engage with aromatic residues in proteins, while the carboxylic acid group can form ionic interactions with positively charged amino acids. This capability makes it a candidate for further research in drug development and biochemical applications .

Several compounds share structural similarities with 4-(Pyridin-3-yloxy)benzoic acid. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-(Pyridin-2-yloxy)benzoic acid | C₁₂H₉NO₃ | Different position of the pyridine substituent |

| 4-(Pyrimidin-2-yloxy)benzoic acid | C₁₂H₉N₃O₃ | Contains a pyrimidine instead of pyridine |

| 5-(Pyrimidin-2-yloxy)benzoic acid | C₁₂H₉N₃O₃ | Variation in the position of the substituent |

| 4-(Anilino)benzoic acid | C₁₂H₉NO₂ | Lacks the heteroatom functionality of pyridine |

The distinct arrangement of functional groups and the presence of the pyridine ring in 4-(Pyridin-3-yloxy)benzoic acid contribute to its unique chemical behavior and biological activity compared to these similar compounds .

While specific crystallographic data for 4-(Pyridin-3-yloxy)benzoic acid itself were not identified in the comprehensive literature search, extensive crystallographic analyses of closely related pyridinyloxy benzoic acid derivatives provide valuable structural insights that can be extrapolated to understand the molecular architecture of this compound.

Crystallographic studies of structurally analogous compounds, such as 4-(pyridin-4-yl)benzoic acid, reveal characteristic geometric parameters that are expected to be preserved in 4-(Pyridin-3-yloxy)benzoic acid [8]. The benzoic acid moiety typically exhibits standard aromatic carbon-carbon bond lengths ranging from 1.39 to 1.40 Å, while the pyridine ring displays slightly shorter aromatic bonds of 1.34-1.38 Å due to the electron-withdrawing effect of the nitrogen atom [8] [9].

The ether linkage connecting the two aromatic systems represents a critical structural feature that distinguishes this compound from direct carbon-carbon linked biaryl systems. Based on related crystal structures, the carbon-oxygen bond lengths in the ether bridge are expected to fall within the range of 1.36-1.40 Å, which is characteristic of aromatic ether compounds . This ether linkage introduces a flexible torsion angle that allows for conformational variability between the two aromatic planes.

Crystallographic analysis of similar pyridinyloxy compounds indicates that the dihedral angle between the benzene and pyridine rings typically ranges from 15° to 45°, depending on crystal packing forces and intermolecular interactions [8] [12]. The carboxylic acid group orientation relative to the benzene ring is generally characterized by torsion angles of 10-15°, indicating slight deviation from perfect coplanarity due to crystal packing optimization [13] [8].

The molecular dimensions of 4-(Pyridin-3-yloxy)benzoic acid can be estimated based on the structural parameters observed in related compounds. The overall molecular length, measured from the carboxylic acid terminus to the distal pyridine carbon, is approximately 12-13 Å, while the maximum molecular width across the aromatic systems is approximately 8-9 Å [3] [12].

Tautomeric Forms and Resonance Structures

The tautomeric behavior and resonance characteristics of 4-(Pyridin-3-yloxy)benzoic acid are governed by the electron distribution patterns across its aromatic systems and the presence of the carboxylic acid functional group. Unlike compounds containing more labile protons or electron-rich systems, this compound exhibits relatively limited tautomeric diversity under normal conditions [14] .

The primary tautomeric consideration involves the carboxylic acid functionality, which can exist in equilibrium between the carboxylic acid form (-COOH) and the carboxylate anion form (-COO⁻) depending on the pH of the environment. Under neutral to acidic conditions, the compound predominantly exists in the protonated carboxylic acid form, while under basic conditions, deprotonation occurs to form the carboxylate anion with a pKa value typical of substituted benzoic acids, approximately 4.2-4.5 .

The resonance structure analysis reveals significant electron delocalization patterns that influence the compound's reactivity and conformational preferences. The benzoic acid moiety exhibits classical benzoyl resonance structures, with electron density distributed across the aromatic ring and extending into the carboxylic acid group through conjugation. The presence of the para-positioned oxygen atom creates additional resonance contributors where electron density can be delocalized from the benzene ring through the ether oxygen .

The pyridine ring system contributes electron-deficient aromatic character to the overall molecular structure. The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, creating a polarized aromatic system where the carbon atoms ortho and para to nitrogen carry partial positive charge. This electron distribution pattern influences the compound's hydrogen bonding capability and its interaction with electron-rich species [12] .

Computational studies on related pyridinyloxy compounds suggest that the ether oxygen atom participates in resonance interactions with both aromatic systems, serving as an electron-donating group toward the electron-deficient pyridine ring and as an electron-withdrawing group relative to the electron-rich benzoic acid system [7]. This dual electronic role contributes to the overall stability of the molecular structure and influences its conformational preferences.

The absence of readily exchangeable protons or easily tautomerizable functional groups limits the compound's tautomeric diversity compared to compounds containing hydroxyl groups, amino groups, or other proton-labile functionalities. However, under extreme conditions or in the presence of strong bases or acids, minor tautomeric forms involving proton transfer to or from the pyridine nitrogen atom might be observed, though these represent high-energy states that are not significantly populated under normal conditions [14] [15].

Hydrogen Bonding Network Topology

The hydrogen bonding network topology of 4-(Pyridin-3-yloxy)benzoic acid is dominated by the carboxylic acid functional group, which serves as both a hydrogen bond donor and acceptor, while the pyridine nitrogen atom functions as a hydrogen bond acceptor. This dual hydrogen bonding capability creates opportunities for complex supramolecular assembly patterns and influences the compound's crystal packing arrangements [16] [17].

The carboxylic acid group (-COOH) represents the primary hydrogen bonding site, capable of forming strong O-H···O hydrogen bonds with other carboxylic acid groups through classical acid dimer formation. This interaction pattern, characterized by hydrogen bond lengths of approximately 2.55-2.65 Å and O-H···O angles of 165-175°, creates cyclic dimeric structures that are fundamental building blocks in many carboxylic acid-containing crystal structures [16] [18].

The pyridine nitrogen atom functions as a hydrogen bond acceptor, capable of forming N···H-O hydrogen bonds with carboxylic acid groups from neighboring molecules. These interactions typically exhibit N···O distances of 2.70-2.85 Å and contribute to the formation of extended hydrogen-bonded networks that propagate through the crystal structure [17]. The positioning of the nitrogen atom in the 3-position of the pyridine ring influences the geometric accessibility for hydrogen bonding interactions compared to 2- or 4-substituted pyridine derivatives.

Crystal structure analyses of related pyridinyloxy benzoic acid compounds reveal the formation of hydrogen-bonded chains and layers through cooperative O-H···N and O-H···O interactions. These networks typically exhibit characteristic motifs such as C(5) chains formed by carboxylic acid to pyridine nitrogen hydrogen bonds, and R₂²(8) dimeric rings formed by carboxylic acid homodimerization [16] [17].

The ether oxygen atom, while less basic than the pyridine nitrogen, can participate in weaker hydrogen bonding interactions, particularly C-H···O hydrogen bonds with aromatic C-H groups from neighboring molecules. These interactions, characterized by C···O distances of 3.2-3.6 Å and C-H···O angles of 130-160°, contribute to the overall stability of the crystal packing arrangement [19].

The three-dimensional hydrogen bonding network topology creates layered structures where molecules are organized in planes connected by strong O-H···N and O-H···O hydrogen bonds, with weaker C-H···O and π-π stacking interactions linking adjacent layers. This hierarchical organization of intermolecular interactions determines the compound's solid-state properties, including mechanical stability, thermal behavior, and potential for polymorphism [16] [18].

The hydrogen bonding network also influences the compound's solubility characteristics and solution behavior. In polar protic solvents, the carboxylic acid group can form hydrogen bonds with solvent molecules, while the pyridine nitrogen can accept hydrogen bonds from protic solvents, contributing to the compound's moderate solubility in alcohols and other hydrogen bonding solvents .

Retrosynthetic Analysis of Target Molecule

The retrosynthetic analysis of 4-(Pyridin-3-yloxy)benzoic acid reveals several strategic disconnection points that can guide synthetic planning. The target molecule contains three key structural elements: a benzoic acid moiety, a pyridine ring, and an ether linkage connecting these two aromatic systems.

Primary Disconnection Strategy

Alternative Disconnection Approaches

Secondary disconnection strategies include functionalization of pre-formed aryl ethers or construction of the aromatic rings themselves [3]. However, these approaches are generally less efficient due to the increased number of synthetic steps and potential regioselectivity issues .

The retrosynthetic analysis must also consider the protection of the carboxylic acid functionality during ether formation, as free carboxylic acids can interfere with base-mediated coupling reactions [5]. This necessitates a protection-deprotection sequence, typically involving methyl or ethyl ester formation.

Conventional Organic Synthesis Approaches

Etherification Reaction Mechanisms

Williamson Ether Synthesis

The Williamson ether synthesis represents the most fundamental approach for constructing the ether linkage in 4-(Pyridin-3-yloxy)benzoic acid [6] [7]. This reaction proceeds via an SN2 mechanism, where a phenoxide nucleophile attacks a primary or secondary alkyl halide. However, when applied to aryl-aryl ether formation, the mechanism becomes more complex.

For the synthesis of 4-(Pyridin-3-yloxy)benzoic acid, the reaction typically involves the deprotonation of 4-hydroxybenzoic acid (or its protected ester) to form the corresponding phenoxide anion [8]. This nucleophile then attacks 3-halopyridine through a nucleophilic aromatic substitution mechanism rather than the classical SN2 pathway [9].

The mechanism proceeds through a two-step addition-elimination process. Initially, the phenoxide nucleophile adds to the electron-deficient pyridine ring, forming a negatively charged intermediate (Meisenheimer complex) [10]. The pyridine nitrogen atom stabilizes this intermediate through resonance delocalization [11]. Subsequently, the halide leaving group is eliminated, restoring aromaticity and forming the desired ether product.

Nucleophilic Aromatic Substitution Considerations

The reactivity of pyridine towards nucleophilic aromatic substitution is significantly enhanced compared to benzene due to the electron-withdrawing nature of the nitrogen atom [12]. This electron deficiency activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions relative to nitrogen [9] [13]. The 3-position, while less activated, still undergoes substitution under appropriate conditions.

The mechanism involves initial nucleophilic addition followed by elimination of the leaving group [14]. The intermediate anion is stabilized by delocalization onto the electronegative nitrogen atom, making the overall process thermodynamically favorable [15].

Ullmann-Type Condensation

Ullmann condensation provides an alternative mechanistic pathway for ether formation [2] [16]. This copper-mediated process involves the coupling of phenols with aryl halides under elevated temperatures. The mechanism likely proceeds through copper-phenoxide intermediates that undergo nucleophilic attack on the aryl halide [17].

Recent developments in Ullmann chemistry have focused on ligand-assisted catalysis, which allows for milder reaction conditions and improved functional group tolerance [18]. Particularly relevant for pyridine substrates are nitrogen-containing ligands that can coordinate to copper while facilitating the coupling process [2].

Carboxylic Acid Protection/Deprotection Strategies

Methyl Ester Protection

Methyl ester formation represents the most common protection strategy for carboxylic acids in synthetic sequences [5] [19]. The protection is typically achieved through Fischer esterification using methanol and an acid catalyst, or through more controlled methods using coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) [20].

The protected methyl 4-hydroxybenzoate can then undergo etherification reactions without interference from the carboxylic acid functionality . The methyl ester group is stable under the basic conditions typically employed for ether formation, making it an ideal protecting group for this synthetic sequence.

Deprotection via Basic Hydrolysis

Deprotection of methyl esters is most commonly achieved through basic hydrolysis using lithium hydroxide, sodium hydroxide, or potassium hydroxide [21] [22]. The reaction proceeds through a nucleophilic acyl substitution mechanism, where hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates methoxide [23].

For 4-(Pyridin-3-yloxy)benzoic acid synthesis, the hydrolysis is typically performed using lithium hydroxide in a THF/water mixture at temperatures ranging from room temperature to 60°C [24]. The reaction time depends on temperature, with complete hydrolysis achieved in 40 minutes at 60-70°C or 100 minutes at 40-50°C [24].

The choice of base can significantly influence the reaction outcome. Lithium hydroxide is often preferred for sensitive substrates due to its mild nature and good solubility in organic-aqueous mixtures [25]. Sodium hydroxide provides more vigorous conditions but may lead to side reactions in complex molecules [26].

Alternative Protection Strategies

While methyl esters are most common, other protecting groups offer orthogonal reactivity patterns [5]. tert-Butyl esters can be removed under acidic conditions (TFA, HCl) without affecting ether linkages [27]. Benzyl esters require reductive conditions (hydrogenation with Pd/C) for removal [28]. Silyl esters can be cleaved with fluoride sources under neutral conditions [27].

Optimization of Protection/Deprotection Sequences

The success of protection/deprotection strategies depends on careful optimization of reaction conditions [19]. Temperature control is particularly important during hydrolysis, as elevated temperatures can lead to side reactions or decomposition [24]. The concentration of base must be sufficient to drive the reaction to completion while avoiding harsh conditions that might affect other functional groups [29].

Monitoring the reaction progress through analytical techniques such as HPLC or NMR spectroscopy ensures optimal conversion while minimizing over-reaction [30]. The workup procedure must efficiently separate the desired carboxylic acid from byproducts and unreacted starting materials [23].

Research Findings on Optimization

Recent studies have demonstrated that the efficiency of ester hydrolysis can be enhanced through careful selection of reaction parameters [19]. Temperature optimization studies show that reactions conducted at 60-70°C provide the best balance between reaction rate and selectivity [24]. Base concentration studies indicate that concentrations below 0.23 M (final concentration) may result in incomplete conversion [24].

Solvent selection plays a crucial role in reaction efficiency. Mixed solvent systems such as THF/water or methanol/water provide optimal solvation for both the substrate and hydroxide ion [26]. The use of co-solvents can improve reaction rates while maintaining mild conditions [25].